Higher Lipophilicity (XLogP3-AA) Compared to Dimethyl Analog for Improved Organic Phase Partitioning
The diethyl ester exhibits a calculated XLogP3-AA value of 1.1, which is approximately 0.6 units higher than the dimethyl analog (CAS 149777-00-4; predicted XLogP3-AA ~0.5 based on structural similarity and a measured water solubility of 51 g/L at 25 °C for the dimethyl analog) [1]. This quantitative difference in lipophilicity directly impacts partitioning behavior in liquid-liquid extractions and chromatographic separations. The higher logP of the diethyl ester favors organic phase retention, which can simplify workup procedures and improve recovery yields during aqueous extractions. This is a predictable and quantifiable advantage in process chemistry where extraction efficiency is critical.
| Evidence Dimension | Lipophilicity (Calculated XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.1 |
| Comparator Or Baseline | Dimethyl tetrahydropyran-4,4-dicarboxylate: XLogP3-AA ~0.5 (estimated); measured aqueous solubility = 51 g/L at 25 °C |
| Quantified Difference | ΔXLogP3-AA ≈ +0.6 |
| Conditions | Calculated via PubChem XLogP3 3.0 algorithm (PubChem release 2025.09.15) for target; solubility measured experimentally for comparator |
Why This Matters
Higher lipophilicity improves organic phase partitioning during extraction and chromatography, which can reduce workup steps and increase isolated yields in multi-step syntheses.
- [1] PubChem. Diethyl tetrahydropyran-4,4-dicarboxylate. CID 239606. XLogP3-AA value. View Source
